Cas no 577778-40-6 (1-(4-Aminopiperidin-1-yl)propan-1-one)

1-(4-Aminopiperidin-1-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Aminopiperidin-1-yl)propan-1-one
- 1-Propionyl-4-piperidinamine
- 1-propionyl-4-piperidinamine(SALTDATA: HCl)
- 1-Propionylpiperidin-4-amine
- 4-Piperidinamine,1-(1-oxopropyl)-(9CI)
- AKOS000133570
- CS-0108457
- ARECLULLLYMJKA-UHFFFAOYSA-N
- 577778-40-6
- SCHEMBL11717
- D76796
- STK501612
- SB41432
- 1-(4-AMINOPIPERIDINO)-1-PROPANONE
- 4-Piperidinamine, 1-(1-oxopropyl)-
- ALBB-005166
-
- MDL: MFCD08271980
- インチ: InChI=1S/C8H16N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3
- InChIKey: ARECLULLLYMJKA-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)N1CCC(CC1)N
計算された属性
- せいみつぶんしりょう: 156.12600
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 46.3Ų
じっけんとくせい
- PSA: 46.33000
- LogP: 0.98430
1-(4-Aminopiperidin-1-yl)propan-1-one セキュリティ情報
1-(4-Aminopiperidin-1-yl)propan-1-one 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(4-Aminopiperidin-1-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM115794-5g |
1-propionylpiperidin-4-amine |
577778-40-6 | 95% | 5g |
$445 | 2023-02-18 | |
Enamine | EN300-94468-1.0g |
1-(4-aminopiperidin-1-yl)propan-1-one |
577778-40-6 | 1.0g |
$492.0 | 2023-02-11 | ||
1PlusChem | 1P00EEB5-10g |
4-Piperidinamine,1-(1-oxopropyl)-(9CI) |
577778-40-6 | 97% | 10g |
$463.00 | 2023-12-16 | |
Aaron | AR00EEJH-5g |
4-Piperidinamine,1-(1-oxopropyl)-(9CI) |
577778-40-6 | 97% | 5g |
$318.00 | 2025-02-11 | |
Aaron | AR00EEJH-10g |
4-Piperidinamine,1-(1-oxopropyl)-(9CI) |
577778-40-6 | 97% | 10g |
$526.00 | 2025-02-11 | |
Aaron | AR00EEJH-1g |
4-Piperidinamine,1-(1-oxopropyl)-(9CI) |
577778-40-6 | 97% | 1g |
$111.00 | 2025-02-11 | |
A2B Chem LLC | AG70929-1g |
1-(4-Aminopiperidin-1-yl)propan-1-one |
577778-40-6 | 97% | 1g |
$110.00 | 2024-04-19 | |
Chemenu | CM115794-1g |
1-propionylpiperidin-4-amine |
577778-40-6 | 95% | 1g |
$165 | 2023-02-18 | |
Enamine | EN300-94468-2.5g |
1-(4-aminopiperidin-1-yl)propan-1-one |
577778-40-6 | 2.5g |
$1020.0 | 2023-09-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-303811-500 mg |
1-Propionylpiperidin-4-amine, |
577778-40-6 | 500MG |
¥3,384.00 | 2023-07-11 |
1-(4-Aminopiperidin-1-yl)propan-1-one 関連文献
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
1-(4-Aminopiperidin-1-yl)propan-1-oneに関する追加情報
1-(4-Aminopiperidin-1-yl)propan-1-one: An Overview of CAS No. 577778-40-6
1-(4-Aminopiperidin-1-yl)propan-1-one, with the CAS number 577778-40-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperidine ring with an amine and ketone functional groups, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 1-(4-Aminopiperidin-1-yl)propan-1-one consists of a piperidine ring attached to a propionyl group. The presence of the amine group on the piperidine ring provides the molecule with significant flexibility and potential for forming hydrogen bonds, which are crucial for interactions with biological targets. This structural feature has led to its exploration in various pharmacological contexts, including as a lead compound for drug discovery.
Recent studies have highlighted the potential of 1-(4-Aminopiperidin-1-yl)propan-1-one in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent neuroprotective effects by modulating specific neurotransmitter systems. The ability to cross the blood-brain barrier and target key receptors makes these derivatives promising candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 1-(4-Aminopiperidin-1-yl)propan-1-one has shown promise in anti-inflammatory and analgesic applications. Research conducted at the University of California, Los Angeles (UCLA) revealed that certain analogs of this compound can effectively inhibit pro-inflammatory cytokines and reduce pain sensitivity in animal models. These findings suggest that 1-(4-Aminopiperidin-1-yl)propan-1-one and its derivatives could be developed into novel anti-inflammatory drugs with fewer side effects compared to existing treatments.
The pharmacokinetic properties of 1-(4-Aminopiperidin-1-yl)propan-1-one have also been extensively studied. A comprehensive review published in the European Journal of Pharmaceutical Sciences highlighted its favorable absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, its low toxicity and minimal adverse effects make it an attractive option for long-term therapeutic use.
Clinical trials involving 1-(4-Aminopiperidin-1-yl)propan-1-one-based drugs are currently underway to evaluate their efficacy and safety in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with participants demonstrating significant improvements in symptoms without major adverse reactions. These findings have paved the way for further clinical development and potential market approval.
The synthetic routes for producing 1-(4-Aminopiperidin-1-yl)propan-1-one have been well-documented in the literature. One common method involves the reaction of 4-piperidone with an appropriate amine followed by acylation with propionyl chloride. This multi-step process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production in pharmaceutical settings.
In conclusion, 1-(4-Aminopiperidin-1-yl)propan-1-one, identified by CAS number 577778-40-6, is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive scaffold for drug discovery and development. Ongoing research continues to uncover new therapeutic uses for this compound, further solidifying its importance in the field of medicinal chemistry.
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